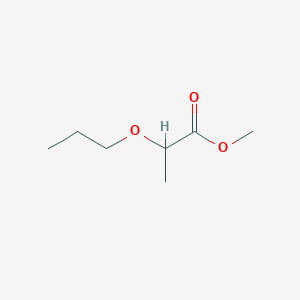






|
REACTION_CXSMILES
|
[C:1]([O:6][CH3:7])(=[O:5])[C@@H:2]([CH3:4])[OH:3].I[CH2:9][CH2:10][CH3:11]>>[CH2:9]([O:3][CH:2]([CH3:4])[C:1]([O:6][CH3:7])=[O:5])[CH2:10][CH3:11]
|


|
Name
|
|
|
Quantity
|
160 g
|
|
Type
|
reactant
|
|
Smiles
|
C([C@H](O)C)(=O)OC
|
|
Name
|
|
|
Quantity
|
524 g
|
|
Type
|
reactant
|
|
Smiles
|
ICCC
|


|
Type
|
CUSTOM
|
|
Details
|
Then, the mixture was stirred at 60°-65° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
471 g of freshly prepared Ag2O was gradually added
|
|
Type
|
FILTRATION
|
|
Details
|
subjected to filtration
|
|
Type
|
WASH
|
|
Details
|
The filtrated product was washed with ether
|
|
Type
|
DISTILLATION
|
|
Details
|
the ether was distilled off from the filtrate, which
|
|
Type
|
DISTILLATION
|
|
Details
|
was then distilled in vacuo
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)OC(C(=O)OC)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 161 g | |
| YIELD: CALCULATEDPERCENTYIELD | 71.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |